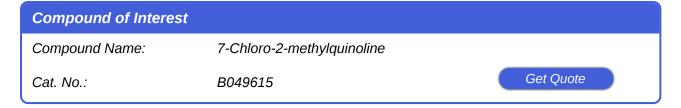


# Spectroscopic Profile of 7-Chloro-2methylquinoline: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **7-Chloro-2-methylquinoline**, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented by experimental protocols and workflow visualizations to support research and development activities.

## **Molecular Structure**

**7-Chloro-2-methylquinoline** possesses a quinoline core structure with a chlorine atom at the 7th position and a methyl group at the 2nd position.

Caption: Chemical structure of **7-Chloro-2-methylquinoline**.

## **Spectroscopic Data**

The following tables summarize the key spectroscopic data for **7-Chloro-2-methylquinoline**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data (400 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
Data not explicitly available in search results			

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Assignment
Data not explicitly available in search results	Data not explicitly available in search results

Note: Specific peak assignments for <sup>1</sup>H and <sup>13</sup>C NMR were not available in the provided search results. Researchers should refer to spectral databases like ChemicalBook for the actual spectra.[1][2]

## Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (KBr Disc)

Wavenumber (cm⁻¹)	Interpretation
Specific peak data not available in search results	C-H stretching (aromatic), C-H stretching (aliphatic), C=N stretching, C=C stretching (aromatic), C-Cl stretching

Note: While the NIST WebBook mentions the availability of the IR spectrum, specific peak values are not listed in the search snippets.[3]

## **Mass Spectrometry (MS)**

Table 4: Mass Spectrometry Data (GC-MS)



m/z	Interpretation
177	[M]+ (Molecular ion)
179	[M+2] <sup>+</sup> (Isotope peak due to <sup>37</sup> Cl)
115	Fragment ion

Source: PubChem[4]

## **Experimental Protocols**

Detailed experimental procedures for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized protocols based on standard laboratory practices.

### **NMR Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 MHz spectrometer.[1][2] The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), with tetramethylsilane (TMS) used as an internal standard.

## Infrared (IR) Spectroscopy

The IR spectrum is often obtained using a Fourier-transform infrared (FTIR) spectrometer.[4] For solid samples, the KBr pellet method is a common technique. A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin, transparent disk.

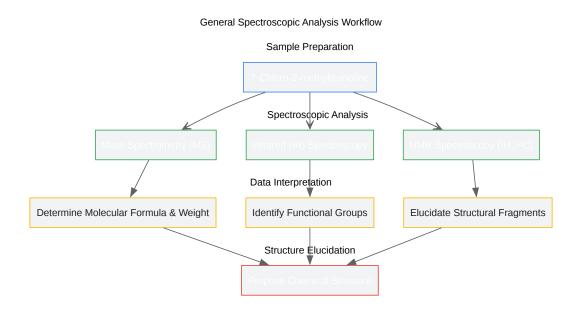
### **Mass Spectrometry**

Mass spectra can be recorded using a gas chromatography-mass spectrometry (GC-MS) system, such as a Shimadzu GCMS-QP2010 Plus.[4] The sample is introduced into the GC, which separates it from any impurities before it enters the mass spectrometer for ionization and analysis.

## **Experimental and Analytical Workflow**

The structural elucidation of an organic compound like **7-Chloro-2-methylquinoline** follows a systematic workflow that integrates various spectroscopic techniques.





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Caption: A generalized workflow for spectroscopic analysis of organic compounds.

This workflow illustrates the process of obtaining and interpreting data from various spectroscopic methods to determine the molecular structure of a compound.[5][6][7][8] Mass spectrometry helps in determining the molecular weight and formula. IR spectroscopy is used to identify the functional groups present. Finally, NMR spectroscopy provides detailed information about the connectivity of atoms, leading to the final structural elucidation.



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